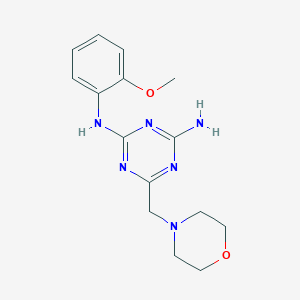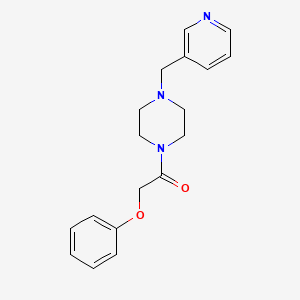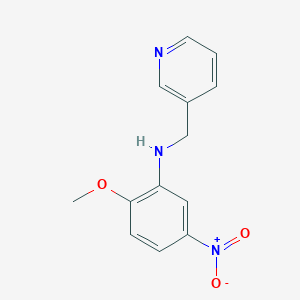![molecular formula C21H28N2O3S B5866348 2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)
2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives typically involves the reaction of suitable benzaldehydes with 4-hydrazinobenzenesulfonamide. These reactions can introduce various substituents such as fluorine, hydroxy, and methoxy moieties to the benzenesulfonamide backbone, affecting the compound's properties and activities (Gul et al., 2016).
Molecular Structure Analysis
Benzenesulfonamides usually exhibit extensive intra- and intermolecular hydrogen bonds, stabilizing their structures. Variations in substituents can lead to different molecular conformations, impacting the compound's biological activities and interactions (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamides, including compounds like 2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, can participate in various chemical reactions. They can be used as intermediates in the synthesis of more complex molecules and can exhibit different chemical behaviors depending on their structural features. For instance, their reactivity can be influenced by the electron-withdrawing or -donating nature of the substituents attached to the benzene ring.
Physical Properties Analysis
The physical properties of benzenesulfonamides depend on their molecular structure. These can include melting points, boiling points, solubility in various solvents, and crystalline forms. These properties are crucial for determining the compound's suitability for different applications in chemical syntheses, pharmaceutical formulations, and other industrial uses.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of benzenesulfonamides like this compound are significantly influenced by the functional groups attached to the aromatic ring. For example, the presence of the sulfonamide group can affect the compound's hydrogen bonding capability, hydrophilicity, and ionization behavior, which in turn influence its chemical stability, reactivity, and interactions with biological molecules.
References
- Gul, H., Tuğrak, M., Sakagami, H., Taslimi, P., Gulcin, I., & Supuran, C. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31, 1619-1624.
- Siddiqui, W., Ahmad, S., Siddiqui, H., & Parvez, M. (2008). 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide and the 3,4- and 2,6-dimethylphenyl analogues. Acta crystallographica. Section C, Crystal structure communications, 64 Pt 7, o367-71.
特性
IUPAC Name |
2,4,6-trimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-12-17(2)21(18(3)13-16)27(24,25)22-14-19-6-4-5-7-20(19)15-23-8-10-26-11-9-23/h4-7,12-13,22H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBODFLHDDWCICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)

![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)

![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)




![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)